molecular formula C7H9N3O4 B1473895 1-(Dimethylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid CAS No. 1558263-40-3

1-(Dimethylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No. B1473895
M. Wt: 199.16 g/mol
InChI Key: CUFMKEMKBUJMLL-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as nucleotides in DNA and RNA. The dimethylamino group and carboxylic acid group suggest that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions, where a molecule of water is eliminated. For instance, a carboxylic acid could react with a dimethylamino group to form an amide bond .


Molecular Structure Analysis

The molecular structure of this compound would likely show aromaticity in the pyrimidine ring, polarity due to the carboxylic acid group, and potential for hydrogen bonding due to the amine and carboxylic acid groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group. These groups could potentially make the compound a participant in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group could make the compound acidic, and the presence of a dimethylamino group could make it basic .

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. While specific safety data for this compound is not available, similar compounds require avoidance of inhalation, ingestion, and contact with skin and eyes .

Future Directions

The future research directions would depend on the specific properties and potential applications of this compound. For instance, if the compound shows promising biological activity, it could be further studied for potential therapeutic uses .

properties

IUPAC Name

1-(dimethylamino)-2,4-dioxopyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-9(2)10-3-4(6(12)13)5(11)8-7(10)14/h3H,1-2H3,(H,12,13)(H,8,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFMKEMKBUJMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N1C=C(C(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dimethylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Dimethylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 2
1-(Dimethylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 3
1-(Dimethylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 4
1-(Dimethylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 5
1-(Dimethylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 6
1-(Dimethylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

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